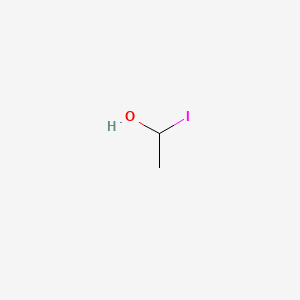

1-Iodoethanol

説明

特性

分子式 |

C2H5IO |

|---|---|

分子量 |

171.96 g/mol |

IUPAC名 |

1-iodoethanol |

InChI |

InChI=1S/C2H5IO/c1-2(3)4/h2,4H,1H3 |

InChIキー |

HZHWUOHAMYTSLL-UHFFFAOYSA-N |

正規SMILES |

CC(O)I |

製品の起源 |

United States |

科学的研究の応用

Bioconjugation and Proteomics

1-Iodoethanol is utilized in bioconjugation processes, particularly for the reduction and alkylation of proteins. A notable method involves using 1-iodoethanol as an alkylating agent in the presence of reducing agents to modify proteins effectively. This application is crucial for quantitative proteomics, where accurate protein quantification is necessary.

Case Study: A study demonstrated the effectiveness of 1-iodoethanol in modifying yeast enolase during mass spectrometry analysis. The protein was treated with a combination of iodoethanol and triethylphosphine, leading to successful alkylation and subsequent quantification via high-resolution mass spectrometry .

Organic Synthesis

In organic synthesis, 1-iodoethanol serves as a precursor for various chemical transformations. It can undergo nucleophilic substitution reactions to form more complex molecules.

Example Reaction: The coupling of 2-iodoethanol has been explored for producing valuable compounds like 1,4-butanediol through photocatalytic processes. This reaction involves the use of nickel complexes and titanium dioxide as catalysts, showcasing the potential of 1-iodoethanol in sustainable chemistry .

Photocatalytic Applications

Recent research has highlighted the photocatalytic capabilities of 1-iodoethanol in coupling reactions. By harnessing light energy, researchers have successfully converted 2-iodoethanol into useful chemicals under mild conditions.

Case Study: A recent study focused on the photocatalytic coupling of 2-iodoethanol to produce 1,4-butanediol using a catalytic nickel complex and titanium dioxide. This process not only emphasizes the utility of iodoethanol derivatives but also aligns with green chemistry principles by enabling reactions under ambient conditions .

類似化合物との比較

Structural Isomers: 1-Iodoethanol vs. 2-Iodoethanol

- Structural Differences: 1-Iodoethanol: Iodine on the terminal carbon (C1), hydroxyl group on C2. 2-Iodoethanol: Iodine on C2, hydroxyl group on C1.

- Reactivity: 1-Iodoethanol undergoes SN₂ reactions more readily due to minimal steric hindrance at the primary carbon.

Alkyl Iodides: 1-Iodoethanol vs. Iodoethane (Ethyl Iodide)

- Physical Properties: Property 1-Iodoethanol Iodoethane (C₂H₅I) Molecular Weight 172.00 g/mol 155.97 g/mol Boiling Point Not reported 72–73°C Solubility Miscible in polar solvents (e.g., ethanol) Limited water solubility

- Chemical Behavior: Iodoethane lacks a hydroxyl group, making it more volatile and less polar. 1-Iodoethanol’s hydroxyl group enables hydrogen bonding, increasing solubility in hydrophilic media but reducing stability compared to iodoethane .

Longer-Chain Analogues: 1-Iodoethanol vs. 3-Iodo-1-propanol

- Structural Impact: 3-Iodo-1-propanol (C₃H₇IO) has a three-carbon chain with iodine on C3 and hydroxyl on C1.

- Reactivity: The longer chain reduces electrophilicity at the iodine-bearing carbon, slowing SN₂ reactions compared to 1-Iodoethanol. Increased hydrophobicity due to the additional methylene group .

Comparison with Substituted Iodoethanol Derivatives

Aromatic Derivatives: 2-(2-Iodophenyl)ethan-1-ol

- Structure: Aromatic ring attached to the ethanol backbone.

- Properties: Molecular Weight: 248.06 g/mol (vs. 172.00 g/mol for 1-Iodoethanol). Enhanced stability due to resonance effects from the aromatic ring. Applications: Intermediate in synthesizing iodinated pharmaceuticals or ligands .

Heterocyclic Derivatives: 1-(5-Iodo-thiophen-2-yl)ethanol

Benzodioxole Derivatives: 1-(6-Iodo-1,3-benzodioxol-5-yl)ethanol

- Structure : Benzodioxole ring system with iodine.

- Properties: Molecular Weight: 292.07 g/mol. Applications: Potential use in medicinal chemistry due to the benzodioxole scaffold’s bioavailability .

Functional Group Comparison: Ethers and Ketones

2-(2-Iodoethoxy)ethan-1-ol

Iodinated Aryl Ketones (e.g., 1-(4-Iodo-2-methoxyphenyl)ethan-1-one)

- Structure: Ketone group replaces the hydroxyl in 1-Iodoethanol.

- Impact :

Data Limitations and Future Research

- Comparative studies on toxicity and environmental impact of iodinated alcohols are scarce.

Q & A

Basic Research Questions

Q. How can 1-Iodoethanol be synthesized with high yield and purity for research applications?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of ethanol derivatives with iodide sources. Key parameters include:

- Reaction Conditions : Use anhydrous solvents (e.g., ethanol or acetone) to minimize hydrolysis. Maintain temperatures between 40–60°C to balance reaction rate and side-product formation .

- Purification : Fractional distillation under reduced pressure (due to low boiling point) or column chromatography (silica gel, non-polar eluents) to isolate pure 1-Iodoethanol.

- Characterization : Confirm purity via GC-MS and quantify yield using NMR integration against an internal standard (e.g., TMS). Ensure reproducibility by documenting stoichiometry and solvent drying protocols .

Q. What spectroscopic methods are essential for characterizing 1-Iodoethanol?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify the ethanol backbone (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for CH₂I).

- ¹³C NMR : Confirm the iodine-bearing carbon (δ 10–20 ppm for C-I). DEPT-135 helps distinguish CH₂ and CH₃ groups.

- IR Spectroscopy : Detect O-H stretching (3200–3600 cm⁻¹) and C-I bonds (500–600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 172 (C₂H₅IO⁺) and fragment ions (e.g., loss of H₂O or I⁻).

- Cross-validate data with reference spectra from authoritative databases (e.g., NIST Chemistry WebBook) .

Q. How should experimental protocols for 1-Iodoethanol be documented to ensure reproducibility?

- Methodological Answer :

- Detailed Procedures : Specify reaction times, solvent purity, and equipment (e.g., Schlenk lines for air-sensitive steps).

- Supplemental Data : Include raw spectral files, chromatograms, and calibration curves in supporting information. Follow journal guidelines (e.g., Beilstein Journal protocols) to limit main-text data to critical findings .

- Error Reporting : Quantify uncertainties (e.g., ±2% yield variability due to temperature fluctuations) and note batch-specific impurities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 1-Iodoethanol in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Use isotopic labeling (e.g., ¹⁸O in ethanol) to track nucleophilic attack pathways. Compare activation energies via Arrhenius plots under varying solvents (polar aprotic vs. protic).

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to simulate transition states and assess the leaving-group ability of iodide versus other halides. Validate with experimental kinetic data .

- Contradiction Resolution : Address discrepancies in reported rate constants by standardizing solvent systems and temperature controls across studies .

Q. How do isotopic effects of iodine influence the interpretation of 1-Iodoethanol’s NMR spectra?

- Methodological Answer :

- Isotopic Splitting : The ¹²⁷I nucleus (I = 5/2) causes quadrupolar splitting in ¹H NMR, broadening peaks. Use high-field instruments (≥500 MHz) and deuterated solvents to mitigate signal overlap.

- DEPT Optimization : Adjust polarization transfer delays to account for relaxation effects caused by iodine’s large spin-lattice relaxation time.

- Comparative Analysis : Contrast with spectra of 1-Chloroethanol (narrower peaks due to smaller Cl isotope effects) to isolate iodine-specific artifacts .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, pKa) of 1-Iodoethanol?

- Methodological Answer :

- Data Auditing : Cross-reference values from peer-reviewed studies (e.g., NIST TRC) and exclude datasets lacking purity validation (e.g., unspecified chromatography methods).

- Standardized Measurements : Re-measure properties using calibrated instruments (e.g., differential scanning calorimetry for melting points) under controlled humidity and atmospheric pressure.

- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets and propose consensus values .

Q. What challenges arise in crystallizing 1-Iodoethanol for X-ray diffraction studies?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in non-polar solvents (e.g., hexane) at sub-zero temperatures to stabilize the lattice.

- Heavy-Atom Effects : Iodine’s electron density complicates phase determination. Employ dual-space methods (e.g., SHELXT) for structure solution.

- Validation : Compare experimental bond lengths/angles with computational predictions (e.g., Mercury CSD) to confirm accuracy .

Methodological Frameworks for Addressing Contradictions

Q. How should researchers design studies to investigate conflicting reports on 1-Iodoethanol’s stability under acidic conditions?

- Methodological Answer :

- Controlled Replication : Reproduce prior experiments with strict pH control (buffered solutions) and monitor degradation via HPLC.

- Variable Isolation : Systematically test factors like light exposure, oxygen levels, and trace metal contaminants.

- Peer Collaboration : Share raw data via open-access platforms (e.g., Zenodo) to enable third-party validation .

Data Presentation and Publication Guidelines

Q. What are the best practices for presenting 1-Iodoethanol research in manuscripts?

- Methodological Answer :

- Structured Abstracts : Highlight novel findings (e.g., new synthetic routes) and avoid background details per IJAET guidelines .

- Visualization : Use JSmol for 3D molecular structures and OriginLab for kinetic plots.

- Ethical Reporting : Disclose conflicts of interest (e.g., reagent suppliers) and cite primary literature over reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。